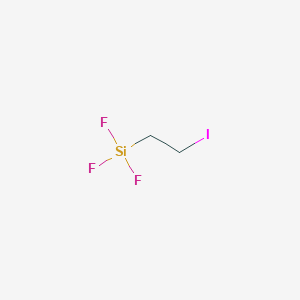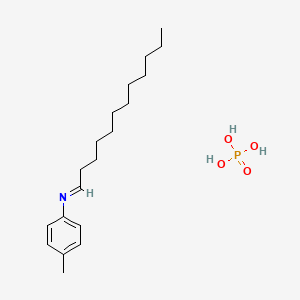
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid is a compound that combines an imine group with a phosphoric acid group The imine group is derived from the reaction between a primary amine and an aldehyde or ketone, while the phosphoric acid group is a common functional group in organic chemistry known for its acidic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)dodecan-1-imine typically involves the reaction of 4-methylphenylamine with dodecanal under acidic conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the imine formation is facilitated by the removal of water, often through azeotropic distillation .
Phosphoric acid can be introduced into the compound through a subsequent reaction with phosphoric acid or its derivatives. This step may involve heating the imine with phosphoric acid under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N-(4-methylphenyl)dodecan-1-imine;phosphoric acid may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phosphoric acid group can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of esters or amides.
科学研究应用
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-(4-methylphenyl)dodecan-1-imine;phosphoric acid involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phosphoric acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity .
相似化合物的比较
Similar Compounds
N-(4-methylphenyl)dodecan-1-imine: Lacks the phosphoric acid group, making it less acidic and potentially less reactive in certain contexts.
Dodecanoic acid derivatives: These compounds share the dodecan-1-imine backbone but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid is unique due to the presence of both the imine and phosphoric acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
62729-86-6 |
|---|---|
分子式 |
C19H34NO4P |
分子量 |
371.5 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid |
InChI |
InChI=1S/C19H31N.H3O4P/c1-3-4-5-6-7-8-9-10-11-12-17-20-19-15-13-18(2)14-16-19;1-5(2,3)4/h13-17H,3-12H2,1-2H3;(H3,1,2,3,4) |
InChI 键 |
LXDHUGACHROMKG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC=NC1=CC=C(C=C1)C.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine](/img/structure/B14508763.png)
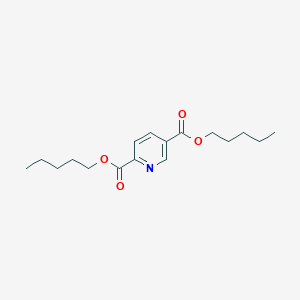

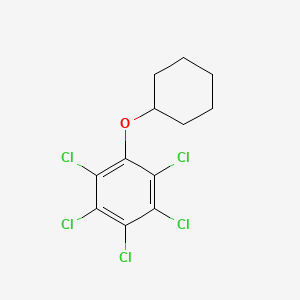
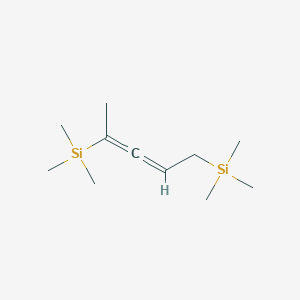
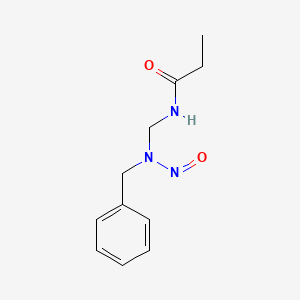
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
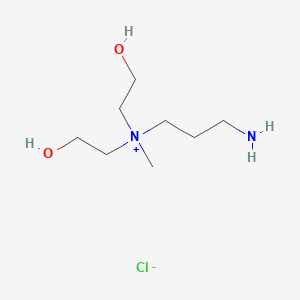


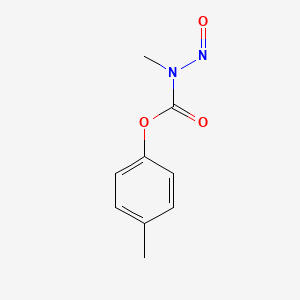
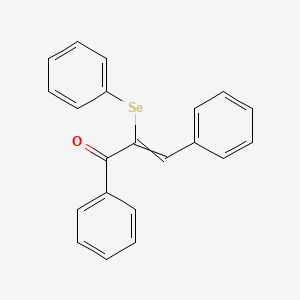
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
